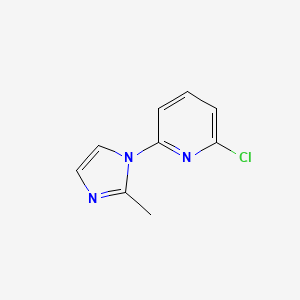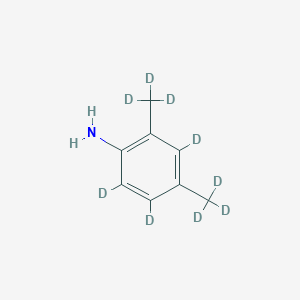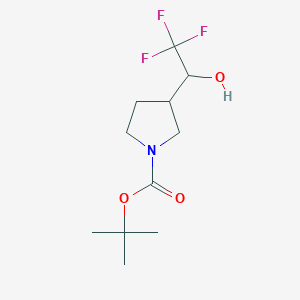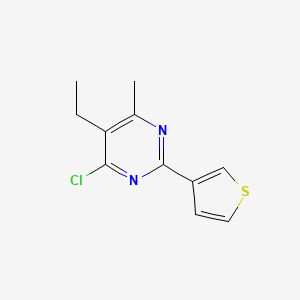
4-Chloro-5-ethyl-6-methyl-2-(thiophen-3-yl)pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-5-ethyl-6-methyl-2-(thiophen-3-yl)pyrimidine is a heterocyclic compound that features a pyrimidine ring substituted with a thiophene group, a chlorine atom, an ethyl group, and a methyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-5-ethyl-6-methyl-2-(thiophen-3-yl)pyrimidine typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 3-thiophenecarboxaldehyde with ethyl acetoacetate in the presence of ammonium acetate to form the intermediate compound, which is then chlorinated using thionyl chloride to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-5-ethyl-6-methyl-2-(thiophen-3-yl)pyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The thiophene ring can be oxidized to form sulfoxides or sulfones, and reduced to form dihydrothiophenes.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form biaryl derivatives.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles like amines or thiols in the presence of a base.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and boronic acids.
Major Products
Substitution: Amino or thiol-substituted pyrimidines.
Oxidation: Sulfoxides or sulfones.
Reduction: Dihydrothiophenes.
Coupling: Biaryl derivatives.
Scientific Research Applications
4-Chloro-5-ethyl-6-methyl-2-(thiophen-3-yl)pyrimidine has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as an anticancer, anti-inflammatory, and antimicrobial agent due to the biological activity of the thiophene moiety.
Material Science: Used in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs).
Biological Research: Investigated for its role in modulating biological pathways and its potential as a kinase inhibitor.
Mechanism of Action
The mechanism of action of 4-Chloro-5-ethyl-6-methyl-2-(thiophen-3-yl)pyrimidine involves its interaction with specific molecular targets, such as enzymes and receptors. The thiophene moiety can interact with various biological targets, leading to inhibition of enzyme activity or modulation of receptor function. For example, it may inhibit kinases by binding to the ATP-binding site, thereby blocking phosphorylation events critical for cell signaling .
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-chloro-6-methyl-2-(methylthio)pyrimidine-5-carboxylate: Similar structure but with a carboxylate group instead of the thiophene moiety.
Ethyl 4-chloro-2-methylthio-5-pyrimidinecarboxylate: Contains a methylthio group instead of the thiophene moiety.
Uniqueness
4-Chloro-5-ethyl-6-methyl-2-(thiophen-3-yl)pyrimidine is unique due to the presence of the thiophene ring, which imparts distinct electronic and steric properties, enhancing its biological activity and making it a valuable scaffold for drug development .
Properties
Molecular Formula |
C11H11ClN2S |
|---|---|
Molecular Weight |
238.74 g/mol |
IUPAC Name |
4-chloro-5-ethyl-6-methyl-2-thiophen-3-ylpyrimidine |
InChI |
InChI=1S/C11H11ClN2S/c1-3-9-7(2)13-11(14-10(9)12)8-4-5-15-6-8/h4-6H,3H2,1-2H3 |
InChI Key |
JIEHWTFDPWRANL-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(N=C(N=C1Cl)C2=CSC=C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


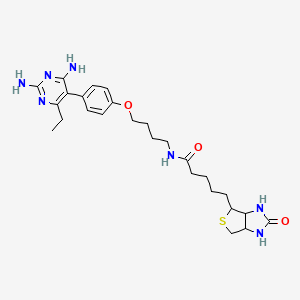
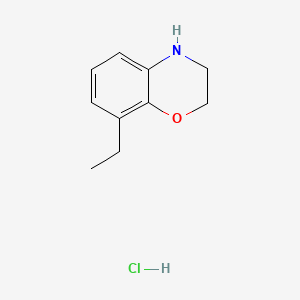

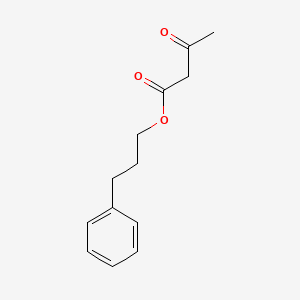
![4-[7-[(1,1-Dimethylethyl)dimethylsilyl]oxy 6-(3-Methyl-2-buten-1-yl)cannflavin B](/img/structure/B13445579.png)
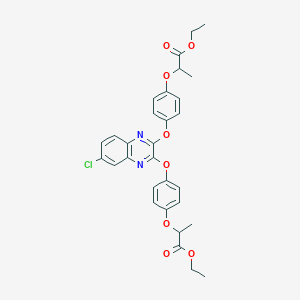
![4-[[4-[(4-Hydroxycyclohexyl)methylamino]-1-adamantyl]methylamino]-2-[(2-methylsulfanylpyridin-3-yl)methylamino]pyrimidine-5-carbonitrile](/img/structure/B13445600.png)
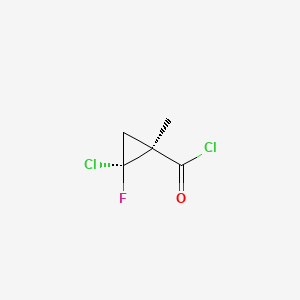
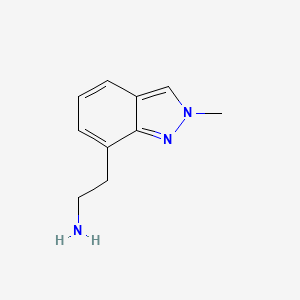

![1,1'-[Methylenebis(4,1-phenyleneoxy)]bis[3-[(1-methylethyl)amino]-2-propanol](/img/structure/B13445612.png)
